

Differentiating P2Y2 Receptor Activity with the Selective Agonist PSB-1114

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Compound of Interest

Compound Name: PSB-1114 tetrasodium

Cat. No.: B15568943

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For researchers, scientists, and drug development professionals, the precise dissection of purinergic signaling pathways is critical. This guide provides a comparative analysis of PSB-1114, a potent and selective agonist for the P2Y2 receptor, highlighting its utility as a pharmacological tool to distinguish P2Y2-mediated responses from those of other nucleotide receptors.

PSB-1114 is a chemically stable analog of uridine 5'-triphosphate (UTP) that exhibits high potency and selectivity for the human P2Y2 receptor.^[1] Its distinct pharmacological profile allows for the targeted activation of the P2Y2 subtype, enabling researchers to investigate its specific downstream signaling events and physiological roles with greater confidence.

Comparative Analysis of Receptor Potency

The efficacy of PSB-1114 lies in its preferential activation of the P2Y2 receptor over other P2Y subtypes. Experimental data from functional assays, such as measuring intracellular calcium mobilization in response to agonist stimulation, quantitatively demonstrates this selectivity.

Table 1: Potency of PSB-1114 at Human P2Y Receptors

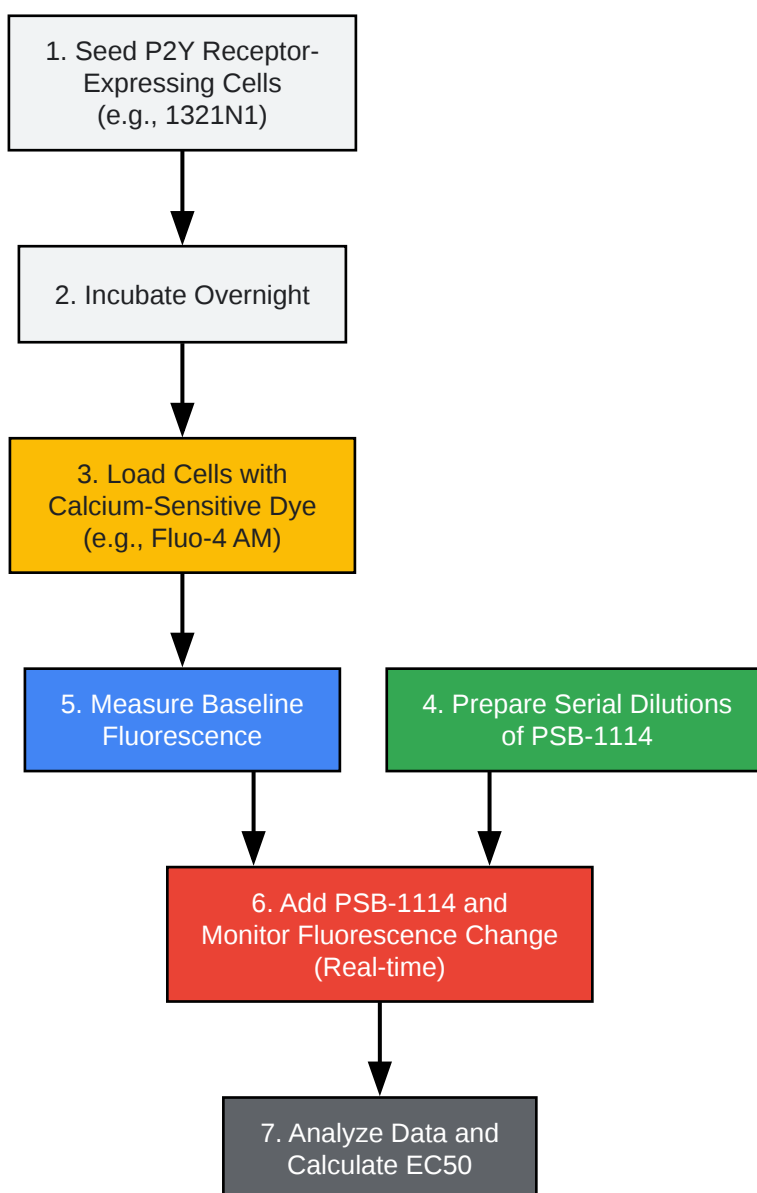
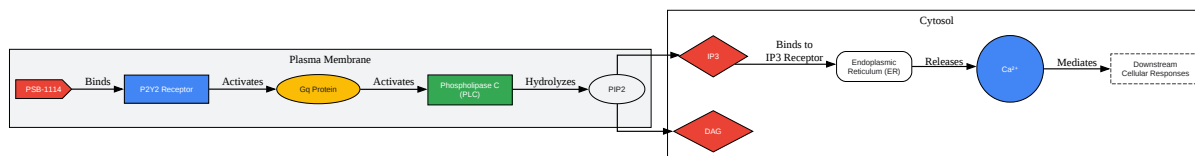
Receptor Subtype	EC50 (μM)	Selectivity vs. P2Y2
P2Y2	0.134	-
P2Y4	9.3	>69-fold
P2Y6	7.0	>52-fold
P2Y1, P2Y11, P2Y12, P2Y13, P2Y14	Data not available in the reviewed literature. It is generally understood that as a UTP analog, it is unlikely to potently activate ADP-sensitive (P2Y1, P2Y12, P2Y13) or UDP-glucose/UDP-galactose-sensitive (P2Y14) receptors.	-

EC50 (Half maximal effective concentration) values were determined using calcium mobilization assays in 1321N1 astrocytoma cells expressing the respective human P2Y receptor subtype.[\[1\]](#)

The data clearly indicates that PSB-1114 is significantly more potent at the P2Y2 receptor compared to the closely related P2Y4 and P2Y6 receptors, making it an invaluable tool for distinguishing their respective signaling pathways.

P2Y2 Receptor Signaling Pathway

The P2Y2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[\[2\]](#) Activation of this pathway by an agonist like PSB-1114 initiates a well-defined signaling cascade, leading to the mobilization of intracellular calcium. This process is a hallmark of P2Y2 receptor activation and is the basis for the functional assays used to determine its potency.



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References

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